molecular formula C15H15ClO4 B3336942 Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate CAS No. 438221-88-6

Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate

Cat. No.: B3336942
CAS No.: 438221-88-6
M. Wt: 294.73 g/mol
InChI Key: LWRGYOFYRSGRHE-UHFFFAOYSA-N
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Description

Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring substituted with a carboxylate group and a chloro-substituted phenyl group, making it a versatile molecule for scientific research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-3,5-dimethylphenol and furan-2-carboxylic acid.

  • Reaction Steps: The phenol undergoes a reaction with furan-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

  • Methylation: The intermediate compound is then methylated using methanol and an acid catalyst to produce the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.

  • Continuous Process: For large-scale production, a continuous process may be employed to ensure consistent product quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives such as carboxylic acids.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and their derivatives.

  • Substitution Products: A variety of substituted phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The chloro-substituted phenyl group interacts with various enzymes and receptors.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

  • 5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid

  • 5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde

  • Methyl 4-(4-(4-chloro-3-methylphenoxy)phenyl)-2,4-dioxobutanoate

This comprehensive overview highlights the importance and versatility of Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate in scientific research and industrial applications

Properties

IUPAC Name

methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4/c1-9-6-12(7-10(2)14(9)16)19-8-11-4-5-13(20-11)15(17)18-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRGYOFYRSGRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163794
Record name Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-88-6
Record name Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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